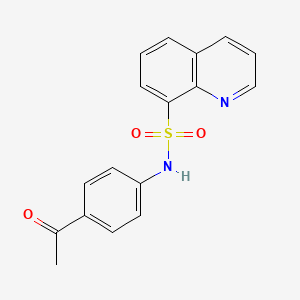

N-(4-acetylphenyl)quinoline-8-sulfonamide

Description

Properties

IUPAC Name |

N-(4-acetylphenyl)quinoline-8-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3S/c1-12(20)13-7-9-15(10-8-13)19-23(21,22)16-6-2-4-14-5-3-11-18-17(14)16/h2-11,19H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEZZKRJGHZRDCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for N 4 Acetylphenyl Quinoline 8 Sulfonamide and Analogues

Established Synthetic Routes for Quinoline-8-sulfonamide (B86410) Core Structures

The foundational approach to synthesizing N-(4-acetylphenyl)quinoline-8-sulfonamide typically involves a two-part strategy: the preparation of the quinoline-8-sulfonyl chloride core and its subsequent coupling with 4-aminoacetophenone.

Methods for N-(4-acetylphenyl) Substitution

The introduction of the N-(4-acetylphenyl) group is generally achieved through the reaction of a sulfonyl chloride with 4-aminoacetophenone. A common procedure involves the reaction of 4-aminoacetophenone with a sulfonyl chloride, such as 4-toluenesulfonyl chloride, in the presence of a base like pyridine (B92270) in a suitable solvent like dichloromethane (B109758) at room temperature. nih.gov This straightforward nucleophilic substitution reaction forms the sulfonamide bond. While this example uses a different sulfonyl chloride, the principle is directly applicable to the synthesis of the target molecule by substituting 4-toluenesulfonyl chloride with quinoline-8-sulfonyl chloride.

Coupling Reactions in Sulfonamide Formation

The key step in forming the quinoline-8-sulfonamide core is the coupling of quinoline-8-sulfonyl chloride with an appropriate amine. The synthesis of the sulfonyl chloride precursor is a critical initial step, often achieved by the chlorosulfonation of quinoline (B57606). Once quinoline-8-sulfonyl chloride is obtained, it is reacted with the desired amine. For instance, a general method involves cooling a solution of an amine and a base, such as triethylamine (B128534), in a solvent like chloroform, followed by the portion-wise addition of 8-quinolinesulfonyl chloride. mdpi.com The reaction mixture is then typically stirred at room temperature to allow the coupling to proceed to completion. mdpi.com This standard coupling reaction is a versatile and widely used method for preparing a variety of quinoline-8-sulfonamide derivatives.

Advanced Synthetic Methodologies for Derivatives

To create a broader range of structurally diverse and complex analogues of this compound, more advanced synthetic strategies are employed. These include cycloaddition reactions, multi-component reactions, and the derivatization of key intermediates.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Quinoline-Sulfonamide Synthesis

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has been successfully utilized in the synthesis of quinoline-sulfonamide derivatives. mdpi.com This methodology allows for the efficient and specific linkage of two molecular fragments. In this context, a quinoline-8-sulfonamide containing either an azide (B81097) or an alkyne functionality is reacted with a corresponding alkyne or azide-functionalized molecule in the presence of a copper(I) catalyst. mdpi.com For example, propargylamine (B41283) can be reacted with 8-quinolinesulfonyl chloride to produce an alkyne-containing sulfonamide. mdpi.com This intermediate can then undergo a CuAAC reaction with an azide-containing molecule to form a 1,2,3-triazole-linked quinoline-sulfonamide conjugate. mdpi.com This approach offers a powerful tool for creating complex molecules with potential biological applications. mdpi.com

Multi-component Reactions for Structural Diversification

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer an efficient pathway to structural diversity. While not directly applied to this compound in the provided context, analogous MCRs have been used to synthesize a library of pyridines with sulfonamide moieties. nih.gov A typical example involves the reaction of an aryl aldehyde, malononitrile, an N-substituted sulfonamide like N-(4-acetylphenyl)-4-methylbenzenesulfonamide, and ammonium (B1175870) acetate (B1210297) in the presence of a catalyst. nih.gov This strategy could potentially be adapted for the synthesis of quinoline-based structures, providing rapid access to a wide range of derivatives from readily available starting materials.

Derivatization from Key Intermediates Bearing the N-(4-acetylphenyl) Moiety

Another effective strategy for generating analogues is the derivatization of a pre-formed key intermediate that already contains the N-(4-acetylphenyl) moiety. This approach allows for late-stage modification of the molecule, which is particularly useful for creating a library of related compounds for structure-activity relationship studies. For instance, a series of new arylsulfonamide-based 3-acetyl-2-methyl-4-phenylquinolines were synthesized by first constructing a quinoline core with a nitro group, which was then reduced to an amine. researchgate.net This amino group could then be functionalized, for example, by reaction with a sulfonyl chloride, to introduce the desired sulfonamide moiety. researchgate.net This step-wise approach provides a high degree of control over the final structure of the molecule.

Chemo- and Regioselectivity Considerations in Synthesis

The synthesis of this compound and its analogues requires careful control over both chemoselectivity and regioselectivity to ensure the desired molecular architecture is achieved with high fidelity. These considerations are paramount during two key stages: the formation of the sulfonamide bond and the functionalization of the quinoline core.

Chemoselectivity in Sulfonamide Bond Formation

The cornerstone of the synthesis for this compound is the coupling reaction between quinoline-8-sulfonyl chloride and 4-aminoacetophenone. The primary chemoselective challenge in this step is to ensure the sulfonyl chloride reacts exclusively with the primary amino group (-NH₂) of 4-aminoacetophenone, without engaging in side reactions with the acetyl group's carbonyl (C=O) or α-protons.

Sulfonyl chlorides are potent electrophiles that react readily with nucleophiles. Primary amines are significantly more nucleophilic than the neutral carbonyl oxygen of the acetyl group. Therefore, under standard reaction conditions, typically in the presence of a non-nucleophilic base like pyridine or triethylamine in an aprotic solvent, the reaction demonstrates high chemoselectivity. researchgate.netijarsct.co.in The base serves to quench the hydrochloric acid byproduct without competing with the primary amine as a nucleophile. nih.gov

The general reaction is as follows: Quinoline-8-sulfonyl chloride + 4-aminoacetophenone → this compound + HCl

The acetyl group remains intact because its carbonyl oxygen is a weak nucleophile, and while the α-protons are acidic, the conditions are generally not basic enough to cause significant enolate formation that could lead to undesired side reactions. This inherent difference in reactivity allows for a highly chemoselective and efficient synthesis of the target sulfonamide. nih.gov

Regioselectivity in the Synthesis of Precursors and Analogues

Regioselectivity becomes a critical factor during the synthesis of the quinoline-8-sulfonyl chloride precursor and when introducing additional functional groups onto the quinoline ring to create analogues.

Regioselective Sulfonation of Quinoline: The synthesis of the key intermediate, quinoline-8-sulfonyl chloride, typically begins with the sulfonation of quinoline. The position of sulfonation on the quinoline ring is highly dependent on reaction conditions. Direct sulfonation of quinoline often leads to a mixture of isomers, with quinoline-8-sulfonic acid and quinoline-5-sulfonic acid being major products. Achieving high regioselectivity for the 8-position requires specific methodologies, such as directed synthesis or separation of isomers. An alternative approach involves synthesizing the quinoline ring from precursors that already contain a group at the desired position, which can later be converted to the sulfonyl chloride.

Regioselective Functionalization of the Quinoline Ring: For the synthesis of analogues, introducing substituents at specific positions on the quinoline ring is a significant regiochemical challenge. The 8-amino or 8-sulfonamido group can act as a powerful bidentate directing group in transition-metal-catalyzed C-H activation reactions. researchgate.net This directing effect allows for the highly regioselective functionalization of the quinoline core, most commonly at the C5 position. acs.org For example, copper-catalyzed reactions can introduce sulfonyl groups specifically at the C5 position of 8-aminoquinoline (B160924) derivatives. acs.org This strategy provides a reliable pathway to access a variety of C5-substituted quinoline-8-sulfonamide analogues that would be difficult to obtain through classical electrophilic aromatic substitution.

The table below summarizes representative reactions where regioselectivity is a key consideration in the synthesis of quinoline sulfonamide analogues.

| Reaction Type | Substrate | Reagents & Conditions | Position of Functionalization | Selectivity Outcome | Reference |

|---|---|---|---|---|---|

| Sulfonation | 8-Hydroxyquinoline | Chlorosulfonic acid, room temp. | C5 | High regioselectivity for the C5 position over other positions. | nih.gov |

| C-H Sulfonylation | 8-Aminoquinoline Amide | Arylsulfonyl chlorides, Cu(I) catalyst | C5 | Excellent regioselectivity for the C5 position due to chelation assistance from the C8-directing group. | acs.org |

| C-H Bromination | 8-Aminoquinoline Amide | Ethyl bromodifluoroacetate, Cu(II) catalyst, alkaline additive | C5 | Selective C5-bromination. | researchgate.net |

| C-H Difluoromethylation | 8-Aminoquinoline Amide | Ethyl bromodifluoroacetate, Cu(I) catalyst, silver additive | C5 | Selective C5-difluoromethylation. | researchgate.net |

Molecular Target Engagement and Biological Modulations of N 4 Acetylphenyl Quinoline 8 Sulfonamide Derivatives

Enzymatic Inhibition Profiles

Pyruvate (B1213749) Kinase M2 (PKM2) Modulation

The M2 isoform of pyruvate kinase (PKM2) is a critical enzyme in cancer metabolism, making it an attractive therapeutic target. A series of 8-quinolinesulfonamide derivatives have been designed and evaluated as PKM2 modulators. In one study, a lead compound, N-(1-(2-(2-(2-azidoethoxy)ethoxy)ethyl)-1H-1,2,3-triazol-4-yl)-N-((1-(quinolin-8-yl)-1H-1,2,3-triazol-4-yl)methyl)prop-2-yn-1-amine, demonstrated significant cytotoxicity against various cancer cell lines. nih.govfrontiersin.org The half-maximal growth inhibitory concentrations (GI50) were determined for this compound across five different cancer cell lines, indicating its potential as an anticancer agent by modulating PKM2. nih.gov

Table 1: Cytotoxicity (GI50) of a Quinoline-8-sulfonamide (B86410) Derivative against Various Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (µM) |

|---|---|---|

| C32 | Amelanotic melanoma | 0.520 |

| COLO829 | Melanoma | 0.376 |

| MDA-MB-231 | Breast cancer | 0.609 |

| U87-MG | Glioblastoma | 0.756 |

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase is a key enzyme in the synthesis of nucleic acids and amino acids, making it a target for antimicrobial and anticancer drugs. While specific studies on N-(4-acetylphenyl)quinoline-8-sulfonamide are limited, research into structurally related quinazolinone analogs provides insight into potential DHFR inhibition. A series of 4(3H)-quinazolinone analogs were synthesized and evaluated for their ability to inhibit mammalian DHFR. Several of these compounds demonstrated potent inhibition of the enzyme. researchgate.net

Table 2: Dihydrofolate Reductase (DHFR) Inhibition by Quinazolinone Analogs

| Compound | IC50 (µM) |

|---|---|

| Compound 28 | 0.5 |

| Compound 30 | 0.4 |

Cholinesterase Enzyme Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

Derivatives of quinoline-sulfonamide have been investigated as inhibitors of cholinesterase enzymes, which are implicated in neurodegenerative diseases like Alzheimer's. A series of novel quinoline (B57606)–sulfonamides were designed and synthesized as dual inhibitors of monoamine oxidases and cholinesterases. Several of these compounds exhibited potent inhibition against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov

Table 3: Inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) by Quinoline-Sulfonamide Derivatives

| Compound | AChE IC50 (µM) | BChE IC50 (µM) |

|---|---|---|

| a5 | 1.10 ± 0.77 | - |

| a6 | - | 0.58 ± 0.05 |

| a11 | - | - |

Note: Data for some compounds against specific enzymes were not provided in the source.

DNA Gyrase and Dihydropteroate Synthase Interactions

DNA gyrase is a crucial bacterial enzyme and a well-established target for antibiotics. A class of isoquinoline (B145761) sulfonamides, structural isomers of quinoline sulfonamides, have been identified as allosteric inhibitors of DNA gyrase with activity against fluoroquinolone-resistant bacteria. The lead compound, LEI-800, demonstrated potent inhibition of E. coli DNA gyrase. nih.gov

Dihydropteroate synthase (DHPS) is another key enzyme in the bacterial folate synthesis pathway and is the target of sulfonamide antibiotics. Studies on dihalogenated sulfonamide derivatives have shown potent inhibition of DHPS from various microorganisms, including Toxoplasma gondii. mdpi.com

Table 4: Inhibition of DNA Gyrase and Dihydropteroate Synthase by Sulfonamide Derivatives

| Compound Class | Enzyme Target | Specific Compound | IC50 |

|---|---|---|---|

| Isoquinoline Sulfonamide | E. coli DNA Gyrase | LEI-800 | 96 nM |

| Dihalogenated Sulfonamide | T. gondii Dihydropteroate Synthase | Compound 1 | 33 µM |

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications. A series of 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides were synthesized and evaluated for their inhibitory activity against four human carbonic anhydrase (hCA) isoforms. These compounds showed potent, isoform-selective inhibition. nih.gov

Table 5: Inhibition Constants (Ki) of 8-Substituted Quinoline-Linked Sulfonamide Derivatives against Human Carbonic Anhydrase Isoforms

| Compound | hCA I Ki (nM) | hCA II Ki (nM) | hCA IV Ki (nM) | hCA IX Ki (nM) |

|---|---|---|---|---|

| 5a | 137.4 | 12.8 | 108.6 | >10000 |

| 5b | 189.2 | 18.5 | 145.2 | >10000 |

| 5c | 215.6 | 21.4 | 167.3 | >10000 |

| 5d | 812.6 | 89.7 | 789.4 | >10000 |

| 5e | 124.5 | 11.2 | 98.3 | >10000 |

| 5f | 98.3 | 9.8 | 76.5 | >10000 |

| 5g | 78.5 | 8.1 | 65.4 | >10000 |

Xanthine (B1682287) Oxidase Inhibition

Xanthine oxidase is an enzyme that plays a crucial role in purine (B94841) metabolism, and its inhibitors are used in the treatment of hyperuricemia and gout. Despite the broad enzymatic inhibition profile of quinoline-sulfonamide derivatives, a review of the available scientific literature did not yield specific data on the inhibitory activity of this compound or its close derivatives against xanthine oxidase.

Receptor and Pathway Modulation

Information regarding the direct inhibition of Receptor Activity Modifying Protein 1 (RAMP1) by this compound or its derivatives is not available in the reviewed scientific literature.

The effects of this compound derivatives on the modulation of the Gαs/Gαi-cAMP signaling pathway have not been detailed in the available research.

A significant mechanism of action for derivatives based on the quinoline-8-sulfonamide scaffold is the dual inhibition of the Murine Double Minute 2 (MDM2) oncoprotein and the X-linked Inhibitor of Apoptosis Protein (XIAP). nih.govnih.gov These two proteins are interconnected in a regulatory loop that promotes cancer cell survival and drug resistance. nih.gov The main oncogenic role of MDM2 is the inhibition of the p53 tumor suppressor. nih.gov XIAP, a member of the inhibitor of apoptosis protein (IAP) family, directly binds to and inactivates caspases 3, 7, and 9, which are crucial enzymes in the intrinsic apoptotic pathway. nih.gov

The co-regulation mechanism involves the C-terminal RING domain of the MDM2 protein binding to the internal ribosome entry site (IRES) of XIAP messenger RNA (mRNA). nih.gov This interaction enhances the IRES-dependent translation of XIAP, leading to elevated protein levels. nih.gov Concurrently, this binding event decreases the E3 ubiquitin-ligase activity of MDM2, preventing its self-ubiquitination and subsequent degradation, which results in MDM2 protein stabilization. nih.govnih.gov This mutual regulation leads to a concomitant increase in both MDM2 and XIAP, contributing significantly to cancer progression. nih.gov

Researchers have developed small-molecule inhibitors that disrupt the MDM2 protein-XIAP mRNA interaction. researchgate.net By blocking this binding, these compounds induce the degradation of MDM2. The resulting downregulation of MDM2 inhibits XIAP expression and also leads to the activation of p53, ultimately promoting cancer cell apoptosis. researchgate.net

Structural optimization of an initial lead compound, MX69, led to the discovery of a significantly more potent analogue, N-(3,4-Dimethylphenyl)-4-(4-isobutyrylphenyl)-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline-8-sulfonamide, also known as compound 14 or JW-2-107. nih.govnih.gov This derivative, built on a tetrahydroquinoline scaffold, demonstrated a marked improvement in inhibitory potency while maintaining the dual-targeting mechanism. nih.govnih.gov

| Compound | Target Cell Line | IC₅₀ (μM) |

|---|---|---|

| MX69 | EU-1 (Acute Lymphoblastic Leukemia) | 7.5 |

| Compound 14 (JW-2-107) | EU-1 (Acute Lymphoblastic Leukemia) | 0.3 |

While direct evidence for dual inhibition of both tubulin and Epidermal Growth Factor Receptor (EGFR) kinase by this compound derivatives is limited, the closely related quinazoline (B50416) scaffold is a cornerstone for many established EGFR inhibitors. nih.govnih.gov EGFR is a receptor tyrosine kinase that plays a key role in regulating cell proliferation and growth; its overexpression or mutation is common in many cancers. nih.gov Several quinazoline-based drugs, such as gefitinib (B1684475) and erlotinib, function as EGFR tyrosine kinase inhibitors (EGFR-TKIs) by blocking the ATP-binding site of the enzyme. nih.govmdpi.com

Furthermore, researchers have explored quinazolinone derivatives as dual inhibitors targeting both EGFR kinase and tubulin polymerization. mdpi.com Tubulin is the protein subunit of microtubules, which are essential for cell division. Inhibiting its polymerization disrupts mitosis and leads to cell death. mdpi.com The development of compounds that can simultaneously target both pathways represents a promising strategy in cancer therapy. researchgate.net

Cellular Effects in Model Systems

Derivatives of quinoline-8-sulfonamide have demonstrated significant anti-proliferative activity across a diverse range of human cancer cell lines. researchgate.netmdpi.com The cytotoxic effects are often dose-dependent and can be attributed to the specific molecular targets modulated by these compounds.

The dual MDM2/XIAP inhibitors, in particular, show potent effects on cell viability. Compound 14 (JW-2-107) was found to be over 25 times more potent than its predecessor, MX69, against the EU-1 acute lymphoblastic leukemia cell line. nih.gov Other studies on novel quinoline-based sulfonamides have revealed significant cytotoxicity against pancreatic cancer cell lines PANC-1 and CAPAN-1. nih.gov For instance, compound 3b, which incorporates a 4-methyl phenyl group, exhibited an IC₅₀ value nearly four times lower than the standard chemotherapeutic agent cisplatin (B142131) against PANC-1 cells. nih.gov Similarly, compound 3f, with a 4-trifluoromethyl phenyl moiety, was twice as potent as cisplatin in the same cell line. nih.gov

The broad applicability of this chemical class is further evidenced by the activity of other derivatives against colon cancer (HCT-116), breast cancer (MCF-7), and lung cancer (A549) cell lines. researchgate.netnih.gov One study found that a series of 4-amino-N-(quinolin-8-yl)pyridine-3-sulfonamides displayed high activity with IC₅₀ values ranging from 4 to 43 μM against various cancer cells. mdpi.com Another synthesized derivative, compound 9a, was shown to reduce the number of A549 lung cancer cells significantly. nih.gov

| Compound Class/Derivative | Target Cell Line | Reported IC₅₀ (μM) | Reference |

|---|---|---|---|

| Compound 14 (JW-2-107) | EU-1 (Leukemia) | 0.3 | nih.gov |

| MX69 | EU-1 (Leukemia) | 7.5 | nih.gov |

| Compound 3b | PANC-1 (Pancreatic) | ~4x more potent than Cisplatin | nih.gov |

| Compound 3f | PANC-1 (Pancreatic) | ~2x more potent than Cisplatin | nih.gov |

| Compound 7 | HCT-116 (Colon) | 12 | researchgate.net |

| Compound 7 | MCF-7 (Breast) | 19 | researchgate.net |

| 4-amino-N-(quinolin-8-yl)pyridine-3-sulfonamides | HCT-116, MCF-7, HeLa | 4 - 43 | mdpi.com |

Cell Cycle Distribution Alterations

Derivatives of quinoline-8-sulfonamide have been identified as potent agents capable of inducing cell cycle arrest, a critical mechanism for inhibiting the proliferation of cancer cells. Research into compounds structurally related to this compound has demonstrated a significant impact on the G2/M phase of the cell cycle. For instance, a study on novel quinazoline sulfonates revealed a strong cell cycle arrest in the G2/M phase.

In one particular investigation, the treatment of cancer cells with a quinazoline sulfonate derivative, BS4, led to a concentration-dependent increase in the population of cells in the G2/M phase. At a concentration of 0.5 µM, the percentage of cells arrested in the G2/M phase rose to 58.73%, a substantial increase from the 27.78% observed in control cells. This arrest was accompanied by a corresponding decrease in the cell populations in the G0/G1 and S phases, highlighting the compound's efficacy in halting mitotic progression. This targeted disruption of the cell cycle is a key indicator of the anticancer potential of this class of compounds.

Table 1: Effect of Quinazoline Sulfonate Derivative (BS4) on Cell Cycle Distribution

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

|---|---|---|---|

| Control | 49.82 | 25.34 | 27.78 |

| BS4 (0.5 µM) | 21.80 | 18.32 | 58.73 |

Intracellular Metabolite Level Modulation (e.g., Pyruvate)

A key feature of many cancer cells is their altered metabolism, characterized by a heavy reliance on aerobic glycolysis, a phenomenon known as the Warburg effect. A pivotal enzyme in this metabolic pathway is the M2 isoform of Pyruvate Kinase (PKM2). nih.gov Quinoline-8-sulfonamide derivatives have emerged as effective modulators of PKM2, thereby influencing intracellular metabolite levels, such as pyruvate. nih.govnih.gov

A preliminary study on a series of 8-quinolinesulfonamide derivatives demonstrated their potential as inhibitors of PKM2. nih.gov One particular compound, designated 9a, was shown to significantly reduce the intracellular pyruvate level in A549 lung cancer cells. nih.govnih.gov Following a 72-hour exposure to a 200 µg/mL concentration of compound 9a, the intracellular pyruvate level was reduced by approximately 50% compared to untreated control cells. nih.gov This inhibition of PKM2 activity disrupts the glycolytic pathway, depriving cancer cells of the necessary metabolites for rapid proliferation. nih.gov

Table 2: Effect of Quinoline-8-Sulfonamide Derivative (9a) on Intracellular Pyruvate Levels in A549 Cells

| Treatment | Concentration | Duration | Reduction in Pyruvate Level (%) |

|---|---|---|---|

| Compound 9a | 200 µg/mL | 72 hours | ~50 |

Inducers of Apoptosis Pathways (p53-dependent and p53-independent)

The induction of apoptosis, or programmed cell death, is a primary goal of many anticancer therapies. The tumor suppressor protein p53 plays a crucial role in regulating apoptosis in response to cellular stress, such as DNA damage. nih.gov Research has indicated that sulfonamide derivatives can trigger apoptosis through pathways that are both dependent and independent of p53.

For instance, some sulfonamides have been observed to promote autophagic cell death through the p53/DRAM pathway. researchgate.net Furthermore, the biological activity of certain quinazoline sulfonates has been linked to the p53 status of the cancer cells, indicating an engagement with p53-mediated mechanisms. mdpi.com These compounds have been shown to activate both p53-dependent and p53-independent apoptotic pathways. mdpi.com

In the context of p53-dependent apoptosis, these molecules can transcriptionally activate target genes that are critical for initiating the apoptotic cascade. nih.gov This can involve the transactivation of genes like bax, leading to mitochondrial cytochrome c release and the subsequent activation of caspases. nih.gov Conversely, in cancer cells with mutated or non-functional p53, related compounds can still induce apoptosis through p53-independent mechanisms, highlighting their potential for broad therapeutic application. researchgate.net The ability to induce apoptosis through multiple pathways underscores the versatility of quinoline-8-sulfonamide derivatives as potential anticancer agents.

Structure Activity Relationship Sar Investigations

Elucidation of Pharmacophoric Requirements

The quinoline (B57606) scaffold is a well-established "privileged" pharmacophore in medicinal chemistry, known for its presence in numerous natural and synthetic compounds with a wide spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties. acs.orgbiointerfaceresearch.comrsc.org In the context of N-(4-acetylphenyl)quinoline-8-sulfonamide and related derivatives, the bicyclic aromatic quinoline ring system is fundamental for several reasons.

Firstly, its planar and hydrophobic nature allows it to engage in favorable π-π stacking and hydrophobic interactions with aromatic amino acid residues within target protein binding sites. rsc.orgnih.gov For instance, in the X-ray crystal structure of a related compound bound to the M2 isoform of pyruvate (B1213749) kinase (PKM2), the quinoline moiety is observed sitting on a flat, primarily apolar surface defined by residues such as Phenylalanine (Phe) and Leucine (Leu). nih.gov Furthermore, the quinoline ring can participate in π-anion and π-π interactions with specific amino acids, which can significantly contribute to the stability of the ligand-receptor complex. rsc.org The nitrogen atom within the quinoline ring can also act as a hydrogen bond acceptor, further anchoring the molecule in its binding pocket. nih.govresearchgate.net The diverse interaction capabilities of the quinoline core make it a critical anchor for orienting the rest of the molecule for optimal interaction with its biological target. biointerfaceresearch.comnih.gov

The sulfonamide (-SO₂NH-) group serves as a crucial linker, connecting the quinoline core to the phenyl ring. Its role extends beyond that of a simple spacer; it is a key hydrogen-bonding motif and a structural element that helps to establish the correct geometry for target binding. nih.govopenaccesspub.org The sulfonamide moiety is characterized by a tetrahedral sulfur atom and two oxygen atoms that are excellent hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor. nih.gov

Crystal structure studies have revealed that the sulfonamide group is actively involved in both intramolecular and intermolecular hydrogen bonding. nih.govresearchgate.net One of the sulfonamide oxygen atoms can accept a hydrogen bond from amino acid residues, such as Tyrosine (Tyr), which is a critical interaction for stabilizing the compound in the active site of enzymes like PKM2. nih.gov The N-H group of the sulfonamide can form hydrogen bonds that contribute to the formation of dimers in the crystalline state and are vital for interactions with protein backbones or side chains. nih.gov The rigid and defined geometry of the sulfonamide linker is essential for positioning the quinoline and phenyl moieties in a conformation that is conducive to high-affinity binding. nih.gov

Substituents on the N-phenyl ring play a significant role in modulating the electronic properties and steric profile of the molecule, thereby influencing its biological activity. rsc.org The nature and position of these substituents can fine-tune the compound's potency and selectivity. Both electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) on the phenyl ring have been shown to have a substantial impact on the inhibitory effects of quinoline-sulfonamide derivatives. rsc.orgmdpi.com

The 4-acetyl group in the parent compound, this compound, is an EWG that can participate in hydrogen bonding through its carbonyl oxygen. The influence of various substituents is often compared to understand the electronic and steric requirements for activity. For example, in related quinoxaline (B1680401) sulfonamides, the presence of a strong EWG like a chloro group was found to confer maximum antibacterial activity, while EDGs like a methoxy (B1213986) group led to decreased activity. mdpi.com This suggests that a more electron-poor phenyl ring may be favorable for certain biological targets.

| Substituent Group | Electronic Effect | General Impact on Activity (Target Dependent) | Potential Interactions |

|---|---|---|---|

| Acetyl (-COCH₃) | Electron-Withdrawing | Potent activity observed; acts as a key binding element. | Hydrogen bond acceptor (carbonyl oxygen). |

| Nitro (-NO₂) | Strongly Electron-Withdrawing | Often enhances potency due to strong electronic pull. | Hydrogen bond acceptor. |

| Methoxy (-OCH₃) | Electron-Donating | Variable; can increase or decrease activity depending on the target. mdpi.com | Hydrogen bond acceptor. |

| Chloro (-Cl) | Electron-Withdrawing | Generally associated with increased biological activity. rsc.orgmdpi.com | Halogen bonding, hydrophobic interactions. |

Systematic Structural Modifications and Activity Correlations

To further refine the activity and explore the chemical space around the this compound scaffold, researchers have undertaken systematic structural modifications. These changes primarily focus on the phenyl acetyl moiety and the sulfonamide nitrogen, revealing critical insights into the SAR.

The acetyl group at the para-position of the phenyl ring is a key feature. Modifications at this position are explored to probe for additional binding interactions and to alter the molecule's physicochemical properties. Replacing the acetyl group with a larger, more complex carbonyl-containing moiety has been a strategy to enhance target engagement.

For instance, in a class of PKM2 modulators, the N-(4-acetylphenyl) fragment was replaced with an N-(4-{[4-(pyrazin-2-yl)piperazin-1-yl]carbonyl}phenyl) group. nih.gov This significantly larger substituent was shown to form a crucial hydrogen bond via its amide oxygen with the side chain of a Lysine (Lys) residue in the enzyme's active site. nih.gov This demonstrates that the carbonyl oxygen at this position is a critical interaction point, and elaborating the structure beyond the simple methyl of the acetyl group can lead to new, potent interactions that enhance activity. These findings suggest that the space around the 4-position of the phenyl ring can accommodate larger groups, and doing so can be a fruitful strategy for improving biological efficacy.

The nitrogen atom of the sulfonamide linker is another key point for modification. SAR studies have shown that substitution at this position is highly sensitive and can dramatically affect activity. The hydrogen atom on the sulfonamide nitrogen is often a critical hydrogen bond donor. nih.gov

Research on PKM2 inhibitors revealed that adding even a small methyl group to the sulfonamide nitrogen resulted in a complete loss of activity. nih.gov This was attributed to a steric clash with the oxygen atom of a nearby Leucine (Leu) residue, preventing the compound from binding correctly. nih.gov This highlights a strict steric constraint for N-substituents in that specific target. However, in other chemical series, larger substituents on the sulfonamide nitrogen are tolerated and can even be beneficial. For example, series of N-benzylquinoline-8-sulfonamides have been synthesized and shown to possess potent inhibitory activity against enzymes like monoamine oxidases, where the benzyl (B1604629) group appears to access a different region of the binding pocket. rsc.org

| N-Substituent (R) in Quinoline-8-SO₂NH-R | Size | Observed Effect on Activity (Target Dependent) | Rationale |

|---|---|---|---|

| -H (unsubstituted) | Small | Active; H-atom acts as a critical H-bond donor. nih.gov | Forms key hydrogen bond with protein backbone or side chains. nih.gov |

| -CH₃ (Methyl) | Small | Loss of activity against PKM2. nih.gov | Causes steric clash with residues in the binding pocket. nih.gov |

| -CH₂Ph (Benzyl) | Large | Potent activity against monoamine oxidases. rsc.org | Accesses additional hydrophobic pockets or interaction sites. rsc.org |

Heterocyclic Ring Incorporations and Bioisosteric Replacements (e.g., Triazole, Thiadiazole, Pyrazole, Pyridine (B92270), Thiophene)

The incorporation of various heterocyclic rings in place of the N-phenyl moiety in quinoline-8-sulfonamides is a key strategy to explore new chemical space and modulate pharmacological activity. Heterocycles can introduce diverse physicochemical properties, act as pharmacophores, and form additional interactions with biological targets. Bioisosteric replacement, the substitution of one atom or group with another that has similar physical or chemical properties, is a common approach to improve a compound's biological profile.

One notable example involves the use of the 1,2,3-triazole ring as a bioisostere for an amide group. In a study focused on developing inhibitors for the M2 isoform of pyruvate kinase (PKM2), a key enzyme in cancer metabolism, researchers designed and synthesized a series of quinoline-8-sulfonamide (B86410) derivatives. nih.gov The 1,2,3-triazole system was introduced because it is a well-established amide bioisostere in medicinal chemistry. nih.gov It was hypothesized that the lone electron pairs on the nitrogen atoms of the triazole ring could lead to better stabilization of the ligand-receptor complex through additional interactions. nih.gov Indeed, in silico studies and subsequent in vitro experiments confirmed that a synthesized quinoline-8-sulfonamido-1,2,3-triazole derivative (Compound 9a in the study) was a potent modulator of PKM2, reducing intracellular pyruvate levels and exhibiting significant cytotoxicity against A549 lung cancer cells. nih.gov

Another study explored the synthesis of new hybrid systems containing both quinoline-5-sulfonamide (B3425427) and 1,2,3-triazole scaffolds. mdpi.comnih.govresearchgate.net While these compounds were quinoline-5-sulfonamides rather than 8-sulfonamides, the findings offer relevant insights. The study revealed that the biological activity was highly dependent on other structural features; specifically, derivatives with an unsubstituted phenolic group at the 8-position of the quinoline ring were active, whereas the 1,2,3-triazole hybrids derived from 8-methoxyquinoline (B1362559) precursors were inactive. mdpi.comnih.govresearchgate.net This highlights the intricate interplay between different parts of the molecule, where a modification in one region can be highly dependent on the structure of another.

The table below summarizes the findings from studies on quinoline-sulfonamide derivatives where heterocyclic rings have been incorporated, demonstrating the impact of these modifications on biological activity.

| Parent Scaffold | Incorporated Heterocycle/Bioisostere | Modification Rationale | Observed Biological Activity | Reference |

| Quinoline-8-sulfonamide | 1,2,3-Triazole | Amide Bioisostere | PKM2 Inhibition, Anticancer Activity | nih.gov |

| Quinoline-5-sulfonamide | 1,2,3-Triazole | Hybridization | Inactive (when derived from 8-methoxyquinoline) | mdpi.comnih.govresearchgate.net |

| Quinoxaline-sulfonamide | Pyridine | Phenyl replacement | Potent anticancer activity | mdpi.com |

This table is generated based on findings from related quinoline and quinoxaline sulfonamide structures to illustrate the principles of heterocyclic incorporation, as direct comparative data for this compound was not available.

Stereochemical Influences on Activity

The three-dimensional arrangement of atoms in a molecule can have a profound impact on its interaction with chiral biological targets such as enzymes and receptors. However, based on available scientific literature, there are no specific studies investigating the stereochemical influences on the activity of this compound or its close analogs. Research into potential stereoisomers, such as atropisomers that could arise from restricted rotation around the S-N or N-C bonds, has not been reported. Consequently, the influence of stereochemistry on the biological profile of this specific compound remains an unexplored area.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable tools for predicting the activity of novel compounds and for understanding the physicochemical properties that govern their pharmacological effects.

A QSAR study was conducted on a series of aromatic and heterocyclic sulfonamides containing the quinoline-8-sulfonyl moiety to analyze their inhibitory activity against various isoforms of carbonic anhydrase (CA I, II, and IV). Carbonic anhydrase is a zinc-containing enzyme, and its inhibition has therapeutic applications, such as in the treatment of glaucoma.

The study utilized a topological approach, which describes the molecule in terms of its two-dimensional structure, including atom connectivity and branching. The primary molecular descriptor used was the first-order valence connectivity index (¹χv) . This index quantifies the degree of branching, the size of the molecule, and the presence of heteroatoms, encoding this information into a single numerical value.

To refine the model and account for specific structural features not fully captured by the ¹χv index, indicator parameters were also employed. These are binary variables (taking a value of 1 or 0) that denote the presence or absence of a particular structural fragment at a specific position in the molecule. By combining the valence connectivity index with these indicator parameters, the researchers were able to develop robust QSAR models. The results demonstrated an excellent correlation between the structural descriptors and the inhibitory activity against the CA I, II, and IV isozymes, indicating the predictive power of the developed models for designing novel quinoline-8-sulfonamide-based carbonic anhydrase inhibitors.

Computational and Theoretical Studies on this compound

Following a comprehensive search of publicly available scientific literature, it has been determined that there is currently no specific published research detailing the computational and theoretical studies for the compound This compound .

Therefore, it is not possible to provide detailed information, research findings, or data tables for the following requested sections:

Computational and Theoretical Studies

Molecular Dynamics Simulations

While computational studies, including molecular docking, DFT calculations, and molecular dynamics simulations, have been conducted on various other derivatives of the quinoline-8-sulfonamide (B86410) scaffold to explore their potential as therapeutic agents, this specific information is not available for N-(4-acetylphenyl)quinoline-8-sulfonamide.

Ligand-Target Complex Stability and Conformational Dynamics

The stability of the complex formed between a ligand, such as a quinoline-8-sulfonamide derivative, and its protein target is a critical determinant of its potential efficacy. Molecular dynamics (MD) simulations are a powerful tool used to investigate the physical motions of atoms and molecules over time, providing a detailed view of the ligand-target complex's stability and conformational changes.

In studies involving quinoline-8-sulfonamide derivatives, MD simulations are performed to assess how the ligand settles into the binding site of a target protein, such as the M2 isoform of pyruvate (B1213749) kinase (PKM2), which is a target in tumor metabolism. The stability of this interaction is often evaluated by monitoring key metrics throughout the simulation. One of the primary metrics is the Root Mean Square Deviation (RMSD), which measures the average deviation of the protein and ligand atoms from a reference structure over time. A stable RMSD value over the course of the simulation suggests that the ligand-protein complex has reached equilibrium and remains stable. For instance, simulations of related compounds have shown RMSD values stabilizing after an initial period of fluctuation, indicating a stable binding mode.

The analysis of conformational dynamics also involves examining the number and type of interactions, such as hydrogen bonds, that are maintained between the ligand and the target protein. The persistence of these bonds throughout the simulation is a strong indicator of a stable complex. Such computational analyses confirm the potential for stable binding of the quinoline-8-sulfonamide scaffold to its target.

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to a solvent. | Changes in SASA can indicate conformational changes in the protein upon ligand binding. |

In Silico ADMET Predictions

In addition to efficacy, the potential of a molecule as a drug is highly dependent on its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Predicting these properties early in the drug discovery process is essential to avoid costly late-stage failures. In silico ADMET prediction is a non-experimental, computer-based method to screen compounds for these characteristics. For the quinoline-sulfonamide class of compounds, various computational models and online servers are utilized to estimate their pharmacokinetic and toxicity profiles.

General Considerations for Drug-Likeness and Pharmacological Profiles

Drug-likeness is a qualitative concept used to evaluate whether a compound has chemical and physical properties that would make it a likely candidate for an orally active drug. These assessments are often based on established rules derived from the analysis of successful drug compounds.

One of the most widely used sets of guidelines is Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular weight under 500 daltons.

A calculated octanol-water partition coefficient (log P) not greater than 5.

Table 2: Representative In Silico ADMET and Drug-Likeness Properties

| Property Category | Predicted Parameter | General Implication for Drug Development |

|---|---|---|

| Absorption | Human Intestinal Absorption | Predicts the extent to which a compound may be absorbed from the gut into the bloodstream. |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Indicates whether a compound is likely to cross into the central nervous system. |

| Metabolism | Cytochrome P450 (CYP) Inhibition | Predicts potential for drug-drug interactions by assessing inhibition of key metabolic enzymes. |

| Excretion | Renal Organic Cation Transporter | Estimates the likelihood of renal clearance. |

| Toxicity | Ames Mutagenicity | A preliminary screen for potential carcinogenic properties. |

| Drug-Likeness | Lipinski's Rule of Five Violations | Assesses the compound's suitability as an orally administered drug based on physicochemical properties. |

Advanced Research Directions and Future Perspectives

Design and Synthesis of Multi-Target Directed Ligands

The complexity of multifactorial diseases, such as neurodegenerative disorders and cancer, has spurred the development of multi-target-directed ligands (MTDLs)—single molecules designed to interact with multiple biological targets simultaneously. nih.govnih.gov The N-(4-acetylphenyl)quinoline-8-sulfonamide structure is well-suited for an MTDL approach due to the inherent biological activities of its constituent moieties.

The quinoline (B57606) nucleus is a bicyclic aromatic system found in numerous natural and synthetic compounds with a broad range of effects, including anticancer, antimalarial, and neuroprotective properties. nih.govmdpi.comnih.gov The sulfonamide group is a key pharmacophore in a variety of approved drugs and is known to interact with enzymatic receptors. nih.govresearchgate.net The combination of these two scaffolds into a single molecule creates a promising platform for designing MTDLs.

Research into related quinoline-sulfonamide hybrids has focused on neurodegenerative diseases like Alzheimer's by concurrently inhibiting cholinesterases (AChE and BuChE) and monoamine oxidases (MAO-A and MAO-B). nih.govfrontiersin.org The rationale is that inhibiting cholinesterases addresses the cholinergic deficit, while MAO inhibition can modulate neurotransmitter levels and reduce oxidative stress. mdpi.com The design strategy involves using the quinoline core to interact with one target while the substituted sulfonamide portion engages with another, leading to a synergistic therapeutic effect.

Table 1: Potential Multi-Target Applications for the Quinoline-Sulfonamide Scaffold

| Therapeutic Area | Primary Target | Secondary Target(s) | Rationale for Multi-Target Approach |

|---|---|---|---|

| Neurodegeneration | Acetylcholinesterase (AChE) | Butyrylcholinesterase (BuChE), Monoamine Oxidase (MAO) | Addresses cognitive decline via the cholinergic system while simultaneously reducing oxidative stress and modulating neurotransmitter levels. nih.govmdpi.com |

| Oncology | Pyruvate (B1213749) Kinase M2 (PKM2) | Other Kinases, DNA | Modulates cancer cell metabolism by targeting a key glycolytic enzyme while potentially exhibiting antiproliferative activity through other mechanisms. mdpi.comnih.gov |

| Infectious Diseases | Bacterial/Fungal Enzymes | Efflux Pumps | Direct inhibition of microbial growth combined with overcoming mechanisms of drug resistance. nih.govresearchgate.net |

Development of Novel Synthetic Routes for Improved Scalability

The advancement of this compound from a laboratory-scale compound to a potential clinical candidate hinges on the development of efficient, cost-effective, and scalable synthetic routes. The standard synthesis involves the reaction of 8-quinolinesulfonyl chloride with 4-aminoacetophenone. nih.gov While effective for initial discovery, this process may require optimization for large-scale production.

Future research in this area should focus on several key aspects:

Process Optimization: Investigating reaction parameters such as solvent, temperature, and catalyst to maximize yield and minimize reaction time. For instance, studies on similar sulfonamide syntheses have explored solvent-free conditions, which can improve the environmental footprint and simplify product isolation. nih.gov

Catalyst Development: The use of novel, highly efficient catalysts could significantly improve the synthesis. Research into quinoline-based ionic liquids has shown promise in catalyzing related organic transformations, potentially offering a reusable and effective option. nih.gov

Flow Chemistry: Transitioning from traditional batch processing to continuous flow chemistry could offer superior control over reaction conditions, improved safety, and higher throughput, which are critical for scalability.

Table 2: Comparison of Synthetic Approaches for Sulfonamide Derivatives

| Method | Catalyst/Reagents | Conditions | Typical Yield | Scalability Notes |

|---|---|---|---|---|

| Conventional Batch | Pyridine (B92270) in CH₂Cl₂ | Room Temperature, 5h | ~88% | Standard method, may require significant solvent and purification for scale-up. nih.gov |

| Solvent-Free | TQoxyTtriFA (ionic liquid) | 90 °C | >90% | Environmentally friendly, reduces solvent waste, catalyst may be recyclable. nih.gov |

| Multi-step Assembly | Suzuki, Acid-Amine Coupling | Various | 70-90% (overall) | Allows for complex derivative synthesis but requires optimization of each step for scalability. nih.gov |

Application of Artificial Intelligence and Machine Learning in Compound Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. nih.govresearchgate.net For this compound, AI can be applied in several ways:

Virtual Screening and Target Identification: AI algorithms can analyze vast biological and chemical datasets to identify new potential targets for the quinoline-sulfonamide scaffold. mdpi.com ML models can screen virtual libraries of compounds to predict their binding affinity to specific proteins, prioritizing derivatives of this compound for synthesis and testing.

Generative Models for Novel Scaffolds: Generative AI, using models like Generative Adversarial Networks (GANs) or Recurrent Neural Networks (RNNs), can design novel molecules from scratch. researchgate.netmdpi.com By training these models on the desired pharmacodynamic and pharmacokinetic properties, researchers can generate new quinoline-sulfonamide derivatives with potentially improved efficacy and reduced off-target effects.

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate is crucial. AI models can predict these properties with increasing accuracy, allowing for the early-stage filtering of compounds that are likely to fail in clinical trials, thereby saving significant time and resources. researchgate.net

Exploration of this compound in Emerging Therapeutic Areas

While the quinoline-sulfonamide scaffold has been explored in established areas like neurodegeneration, its unique structural features suggest potential in other emerging therapeutic fields.

Oncology: Certain cancer cells overexpress the M2 isoform of pyruvate kinase (PKM2), a key enzyme in glycolysis. mdpi.com The quinoline-8-sulfonamide (B86410) core has been identified as a promising scaffold for developing PKM2 inhibitors, which could disrupt cancer metabolism and inhibit tumor growth. mdpi.comnih.gov The this compound molecule could be investigated as a modulator of PKM2 or other cancer-related targets.

Antimalarial Activity: The quinoline core is the basis for several antimalarial drugs, including chloroquine (B1663885) and quinine. researchgate.netnih.gov Given the rise of drug-resistant malaria strains, there is a constant need for new chemotypes. Phenotypic screening of this compound against Plasmodium falciparum could reveal novel antimalarial activity. nih.gov

Antimicrobial Applications: The sulfonamide moiety is a classic feature of antibacterial drugs. researchgate.net Hybrid molecules that combine the quinoline scaffold with a sulfonamide group have been synthesized and tested for antibacterial and antifungal activity, showing promise against various pathogens. researchgate.net

Development of Prodrug Strategies and Delivery Systems for Optimized Biological Impact

Optimizing the pharmacokinetic profile of a drug candidate is essential for its clinical success. Prodrug strategies and advanced delivery systems offer powerful tools to overcome challenges such as poor solubility, limited bioavailability, or inability to cross biological barriers like the blood-brain barrier.

Prodrug Strategies: A prodrug is an inactive compound that is converted into an active drug within the body. For this compound, the sulfonamide nitrogen atom is an ideal site for modification. N-acylation, for example, can create a prodrug with improved physicochemical properties for oral or parenteral administration, which is then cleaved by enzymes in the body to release the active sulfonamide. nih.gov This approach can enhance bioavailability and tailor the drug's release profile. nih.gov

Advanced Delivery Systems: For diseases affecting the central nervous system, crossing the blood-brain barrier is a major hurdle. Encapsulating this compound in nanoparticles or other nanocarriers could facilitate its transport into the brain. Furthermore, AI-guided design of delivery systems, such as nanorobots, is an emerging field that could enable highly targeted delivery to specific cells or tissues, maximizing therapeutic impact while minimizing systemic exposure. nih.gov

Q & A

Q. What are the optimized synthetic routes for N-(4-acetylphenyl)quinoline-8-sulfonamide, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of this compound derivatives typically involves:

- Quinoline Core Formation : The Skraup synthesis or cyclization of aniline derivatives with glycerol and sulfuric acid to form the quinoline backbone .

- Sulfonamide Introduction : Reacting the quinoline intermediate with sulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to introduce the sulfonamide group .

- Acetylphenyl Functionalization : Coupling via Friedel-Crafts acylation or nucleophilic substitution under controlled pH and temperature .

Q. Key Reaction Parameters :

- Solvent Selection : Polar aprotic solvents (e.g., N,N-dimethylacetamide) improve solubility and reaction rates .

- Temperature : Reactions often proceed at 80–120°C, with higher temperatures accelerating kinetics but risking decomposition .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures enhances purity (>95%) .

Q. Which characterization techniques are most effective for confirming the structural integrity and purity of this compound?

Methodological Answer:

- X-Ray Powder Diffraction (XRPD) : Identifies crystalline forms and polymorphs by comparing diffraction patterns to reference standards .

- Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) : Assess thermal stability and melting points (e.g., TGA shows <1% weight loss below 200°C for anhydrous forms) .

- Nuclear Magnetic Resonance (NMR) : H and C NMR verify substituent positions (e.g., acetyl proton resonance at δ 2.6–2.8 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98%) using C18 columns and acetonitrile/water gradients .

Q. What pharmacological mechanisms have been proposed for this compound in modulating α7 nicotinic acetylcholine receptors (nAChRs)?

Methodological Answer:

- Allosteric Modulation : The compound acts as a positive allosteric modulator (PAM) by binding to transmembrane sites on α7 nAChRs, enhancing acetylcholine-evoked currents without direct agonism .

- Mechanistic Evidence : Electrophysiological studies (e.g., two-electrode voltage clamping in Xenopus oocytes) show increased peak current amplitudes (e.g., 300% potentiation at 10 μM) .

- Competitive Antagonism : Co-application with methyllycaconitine (MLA) blocks activity, confirming receptor-specific binding .

Advanced Research Questions

Q. How do structural modifications at the 4-position of the quinoline-8-sulfonamide core affect allosteric modulation efficacy and selectivity?

Methodological Answer: Structure-Activity Relationship (SAR) Insights :

| Substituent at 4-Position | Efficacy (Peak Current Increase) | Selectivity (α7 vs. Other nAChRs) |

|---|---|---|

| Bromophenyl (4BP-TQS) | 450% | High (No activity at α4β2) |

| Chlorophenyl (4CP-TQS) | 380% | Moderate |

| Iodophenyl (4IP-TQS) | 520% | High |

- Halogen Effects : Larger halogens (e.g., iodine) enhance hydrophobic interactions with the receptor’s transmembrane pocket, increasing potency but slowing activation kinetics .

- Stereochemical Impact : Cis-trans isomerism in cyclopentaquinoline derivatives alters desensitization rates (e.g., cis isomers show faster receptor recovery) .

Q. Experimental Design :

Q. What experimental strategies resolve contradictions in activity data between in vitro and in vivo studies of this compound derivatives?

Methodological Answer: Common Contradictions :

- In Vitro Potency vs. In Vivo Efficacy : High receptor affinity in vitro (e.g., IC₅₀ = 50 nM) may not translate to in vivo activity due to poor blood-brain barrier (BBB) penetration.

Q. Resolution Strategies :

- Pharmacokinetic Profiling :

- Metabolite Identification : LC-MS/MS detects active metabolites (e.g., hydroxylated derivatives) that may contribute to in vivo effects .

- Species-Specific Differences : Compare rodent vs. primate receptor isoforms using transfected HEK293 cells to identify interspecies variability .

Q. How can researchers validate the crystallographic purity of this compound salts for reproducibility in pharmacological assays?

Methodological Answer:

- Salt Screening : Synthesize hydrochloride, phosphate, and maleate salts under controlled pH (e.g., HCl salt forms at pH 2–3) .

- Validation Workflow :

- XRPD : Confirm batch-to-batch consistency by matching diffraction peaks (e.g., 2θ = 12.5°, 18.7°) .

- Dynamic Vapor Sorption (DVS) : Assess hygroscopicity (e.g., <0.5% weight gain at 80% RH ensures stability).

- Dissolution Testing : Compare solubility profiles in simulated gastric fluid (e.g., HCl salt solubility >5 mg/mL ensures bioavailability) .

Q. Table 1: Key Synthetic Parameters for this compound

| Step | Optimal Conditions | Yield Range | Purity Post-Purification |

|---|---|---|---|

| Quinoline Formation | H₂SO₄, glycerol, 120°C, 6 hr | 60–70% | 90% (crude) |

| Sulfonamide Coupling | Pyridine, CH₂Cl₂, 0–5°C, 12 hr | 75–85% | 95% (HPLC) |

| Acetylphenyl Addition | AlCl₃, acetyl chloride, 50°C, 4 hr | 65–75% | 97% (recrystallized) |

Q. Table 2: Pharmacological Profiling of Select Derivatives

| Compound | α7 nAChR EC₅₀ (μM) | Selectivity Ratio (α7/α4β2) | LogP |

|---|---|---|---|

| 4BP-TQS | 0.12 | >100 | 2.8 |

| 4CP-TQS | 0.25 | 45 | 2.5 |

| 4IP-TQS | 0.08 | >100 | 3.1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.